Cocamidopropyl hydroxysultaine

Description

Properties

CAS No. |

68139-30-0 |

|---|---|

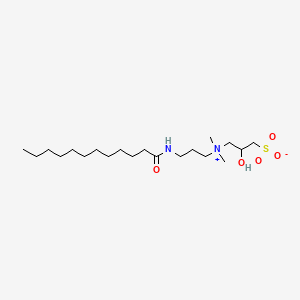

Molecular Formula |

C20H42N2O5S |

Molecular Weight |

422.6 g/mol |

IUPAC Name |

3-[3-(dodecanoylamino)propyl-dimethylazaniumyl]-2-hydroxypropane-1-sulfonate |

InChI |

InChI=1S/C20H42N2O5S/c1-4-5-6-7-8-9-10-11-12-14-20(24)21-15-13-16-22(2,3)17-19(23)18-28(25,26)27/h19,23H,4-18H2,1-3H3,(H-,21,24,25,26,27) |

InChI Key |

IXOCGRPBILEGOX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(CS(=O)(=O)[O-])O |

physical_description |

Liquid; Other Solid |

Origin of Product |

United States |

Scientific Research Applications

Personal Care Products

Cocamidopropyl hydroxysultaine is primarily employed in the formulation of personal care products due to its mildness and conditioning effects. Key applications include:

- Shampoos and Conditioners : Enhances foaming, improves texture, and provides conditioning benefits, making hair feel softer and more manageable .

- Body Washes : Contributes to luxurious foaming while maintaining skin hydration and minimizing irritation .

- Facial Cleansers : Its gentle nature makes it ideal for sensitive skin formulations, reducing irritation typically associated with harsher surfactants .

- Baby Products : Safe for use in baby shampoos and washes due to its mildness .

- Hand Soaps : Improves the sensory experience while ensuring effective cleansing without excessive dryness .

Formulation Benefits

The incorporation of this compound into formulations provides several advantages:

- Mildness : It significantly reduces irritation potential when combined with other surfactants, making it suitable for sensitive skin applications .

- Foam Stability : Enhances the stability and quality of foam produced in cleansing products, contributing to a better user experience .

- Viscosity Building : Acts as a thickening agent, improving the texture of various formulations without compromising their efficacy .

Safety and Biocompatibility

Extensive safety assessments have been conducted on this compound. Notably:

- In studies, it was found not to induce chromosome damage or mutagenic activity at specified concentrations, indicating a favorable safety profile for cosmetic use .

- Human repeated insult patch tests showed minimal irritation with no significant sensitization observed, further supporting its use in personal care products .

Environmental Impact

This compound is biodegradable, aligning with increasing consumer demand for environmentally friendly products. Its sustainable sourcing from coconut oil also contributes to its appeal in green chemistry applications .

Case Study 1: Shampoo Formulation

A formulation study demonstrated that incorporating this compound at varying concentrations (2% to 10%) resulted in improved foam quality and reduced irritation levels compared to traditional anionic surfactants alone. This study highlighted its synergistic effects when combined with sodium lauryl sulfate, leading to a gentler product suitable for all hair types.

Case Study 2: Baby Wash Development

In developing a baby wash, this compound was included to ensure mild cleansing properties while maintaining skin hydration. Clinical evaluations confirmed that infants using this formulation experienced significantly less skin irritation compared to those using standard baby washes containing harsher surfactants.

Comparison with Similar Compounds

Cocamidopropyl Betaine (CAPB)

Key Findings :

Lauramidopropyl Hydroxysultaine (LHSB)

Key Findings :

Erucamidopropyl Hydroxysultaine (EDAB)

| Property | CHSB | EDAB |

|---|---|---|

| IFT Reduction | 1×10⁻³ mN/m (with SDS) | 4.6×10⁻³ mN/m (with SDS) |

| Cost | Moderate | High (longer C22 chain) |

| Temperature Stability | Stable up to 150°C | Stable up to 130°C |

Key Findings :

- CHSB achieves ultralow interfacial tension (IFT) at lower costs compared to EDAB, making it more economical for large-scale EOR .

Enhanced Oil Recovery (EOR)

- CHSB : Reduces IFT to 1×10⁻³ mN/m when combined with anionic surfactants, outperforming CAPB and EDAB . It stabilizes oil-swollen micelles in high-salinity reservoirs (>60,000 ppm TDS) .

- CAPB: Limited to moderate salinity conditions due to carboxyl group instability under high divalent ion concentrations .

Personal Care Products

- CAPB : Causes allergic reactions in 1–3% of users due to DMAPA residues .

Preparation Methods

Amidation and Quaternization Route

The most widely documented method involves a two-stage process: amidation of coconut oil derivatives followed by quaternization with sulfonate groups.

Step 1: Formation of Cocamidopropyl Dimethylamine

Coconut oil fatty acids (primarily lauric acid, C₁₂H₂₄O₂) undergo amidation with dimethylaminopropylamine (DMAPA, C₅H₁₃N₂) under alkaline conditions:

This yields cocamidopropyl dimethylamine, a tertiary amine intermediate. Reaction parameters include:

Step 2: Quaternization with 3-Chloro-2-Hydroxypropanesulfonate

The intermediate is quaternized with 3-chloro-2-hydroxy-1-propanesulfonate (CHPS) in aqueous medium:

Key conditions:

Epichlorohydrin-Sodium Bisulfite Method

An alternative pathway employs epichlorohydrin (C₃H₅ClO) and sodium bisulfite (NaHSO₃) to introduce the sulfonate group:

Reaction Sequence:

-

Epoxide Formation : Lauric acid reacts with epichlorohydrin to form an epoxide intermediate.

-

Sulfonation : Sodium bisulfite opens the epoxide ring, introducing the -SO₃⁻ group:

Two-Step Batch Process with Bisulfite Adjustment

A modified industrial method involves:

-

Amidation : Coconut oil reacts with DMAPA to form cocamidopropyl dimethylamine.

-

Bisulfite Quenching : The amine intermediate is treated with sodium bisulfite and a chlorinated petrochemical compound (e.g., 1,3-dichloro-2-propanol) under controlled pH:

Optimization Data:

Reaction Mechanisms and Byproduct Analysis

Quaternization Kinetics

The rate of quaternization follows second-order kinetics, dependent on both amine and CHPS concentrations. Side reactions include:

Nitrosamine Mitigation

Residual dimethylamine (from DMAPA) may react with nitrosating agents (e.g., NO₂⁻) to form N-nitrosodimethylamine (NDMA), a carcinogen. Mitigation strategies include:

Quality Control and Industrial Standards

In-Process Checks

Final Product Specifications

| Property | Value | Method | Source |

|---|---|---|---|

| Appearance | Clear liquid | Visual | |

| pH (5% solution) | 5.5–7.5 | Potentiometric | |

| Active content | 30–40% | Gravimetric | |

| Sodium chloride | ≤3% | Titration | |

| Viscosity (25°C) | 90–120 mPa·s | Rotational viscometer |

Comparative Analysis of Synthesis Methods

| Parameter | Amidation-Quaternization | Epichlorohydrin Route | Bisulfite Adjustment |

|---|---|---|---|

| Yield | 85–92% | 78–88% | 88–94% |

| Byproducts | NaCl | HCl, dimers | NaCl, H₂O |

| Scalability | Industrial-scale | Pilot-scale | Industrial-scale |

| Nitrosamine risk | Moderate | Low | High |

| Cost (per kg) | $12–15 | $18–20 | $10–12 |

Recent Advances in CAHS Synthesis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.